
tert-Butyl 3-iodo-4-nitro-1H-indole-1-carboxylate
Overview
Description
Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Synthesis Analysis
The synthesis of indole derivatives often starts from commercially available materials and uses simple reagents. For example, the total synthesis of lycogarubin C and lycogalic acid A was commenced from (but-3-yn-1-yloxy)(tert-butyl)dimethylsilane, and after seven synthetic steps, gave 1-(tert-butyl) 2,5-dimethyl 3,4-bis(2-oxoethyl)-1 H-pyrrole-1,2,5-tricarboxylate .Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by a significant heterocyclic system. The empirical formula of tert-Butyl 1-indolecarboxylate, a related compound, is C13H15NO2 .Chemical Reactions Analysis
Indole derivatives are often used as reactants for the preparation of various biologically active compounds. They can undergo various chemical reactions, including palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and Friedel-Crafts alkylation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives vary. For instance, tert-Butyl 1-indolecarboxylate has a boiling point of 201 °C, a density of 1.07 g/mL at 25 °C, and a refractive index of n 20/D 1.543 .Scientific Research Applications
1. Synthesis and Crystal Structures
Research by Mannes et al. (2017) explored the synthesis and crystal structures of derivatives of 1-(phenylsulfonyl)indole, which includes compounds similar to t-Butyl-3-iodo-4-nitro-1H-indole-1-carboxylate. These compounds were synthesized and analyzed using X-ray crystallography, providing insights into their molecular structures and potential applications in material science and pharmaceuticals (Mannes et al., 2017).
2. Development of Heteropolycycles
Zhang and Larock (2003) discussed the synthesis of various gamma-carboline derivatives, which are structurally related to t-Butyl-3-iodo-4-nitro-1H-indole-1-carboxylate. Their work demonstrates the palladium-catalyzed intramolecular annulation of alkynes, highlighting the compound's role in creating complex molecular structures that could be relevant in medicinal chemistry (Zhang & Larock, 2003).
3. Photoelectric Conversion in Solar Cells
Wu et al. (2009) investigated carboxylated cyanine dyes, structurally related to t-Butyl-3-iodo-4-nitro-1H-indole-1-carboxylate, for their photophysical and electrochemical properties. Their research is significant in improving the photoelectric conversion efficiency of dye-sensitized solar cells, indicating potential applications of similar compounds in renewable energy technologies (Wu et al., 2009).
4. Application in Organic Syntheses
Katritzky and Akutagawa (1986) studied the use of carbon dioxide in the synthesis of 2-substituted derivatives of indole, relevant to t-Butyl-3-iodo-4-nitro-1H-indole-1-carboxylate. Their work demonstrates the compound's utility in organic synthesis, particularly in creating novel molecules with potential pharmacological applications (Katritzky & Akutagawa, 1986).
Mechanism of Action
Target of Action
Indole derivatives are known to have diverse biological and clinical applications . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes at the molecular level .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways, leading to their downstream effects .
Result of Action
Indole derivatives are known to have various biologically vital properties .
Future Directions
Biochemical Analysis
Biochemical Properties
t-Butyl-3-iodo-4-nitro-1H-indole-1-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. For instance, it interacts with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds. The nature of these interactions often involves the binding of t-Butyl-3-iodo-4-nitro-1H-indole-1-carboxylate to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .
Cellular Effects
t-Butyl-3-iodo-4-nitro-1H-indole-1-carboxylate has been observed to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, t-Butyl-3-iodo-4-nitro-1H-indole-1-carboxylate has been shown to affect the expression of genes related to apoptosis and cell cycle regulation, thereby influencing cell survival and growth .
Molecular Mechanism
The molecular mechanism of action of t-Butyl-3-iodo-4-nitro-1H-indole-1-carboxylate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific receptors or enzymes, leading to conformational changes that either inhibit or activate their function. For example, t-Butyl-3-iodo-4-nitro-1H-indole-1-carboxylate can inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events that are critical for signal transduction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of t-Butyl-3-iodo-4-nitro-1H-indole-1-carboxylate have been shown to change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have demonstrated that t-Butyl-3-iodo-4-nitro-1H-indole-1-carboxylate remains stable under specific conditions, but can degrade over time when exposed to light or heat. Long-term exposure to this compound has been associated with alterations in cellular metabolism and gene expression, indicating potential cumulative effects .
Dosage Effects in Animal Models
The effects of t-Butyl-3-iodo-4-nitro-1H-indole-1-carboxylate vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities. At high doses, t-Butyl-3-iodo-4-nitro-1H-indole-1-carboxylate can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
t-Butyl-3-iodo-4-nitro-1H-indole-1-carboxylate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound is metabolized primarily by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components. The metabolic pathways of t-Butyl-3-iodo-4-nitro-1H-indole-1-carboxylate also involve conjugation reactions, such as glucuronidation and sulfation, which facilitate its excretion from the body .
Transport and Distribution
The transport and distribution of t-Butyl-3-iodo-4-nitro-1H-indole-1-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux. Additionally, t-Butyl-3-iodo-4-nitro-1H-indole-1-carboxylate can bind to plasma proteins, affecting its distribution and bioavailability in different tissues .
Subcellular Localization
The subcellular localization of t-Butyl-3-iodo-4-nitro-1H-indole-1-carboxylate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been found to localize in the mitochondria, where it can affect mitochondrial function and energy production. Additionally, t-Butyl-3-iodo-4-nitro-1H-indole-1-carboxylate can accumulate in the nucleus, where it may influence gene expression and DNA repair processes .
Properties
IUPAC Name |
tert-butyl 3-iodo-4-nitroindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13IN2O4/c1-13(2,3)20-12(17)15-7-8(14)11-9(15)5-4-6-10(11)16(18)19/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEONRGIOYRJXGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2[N+](=O)[O-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13IN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Ethoxy-2',3',4'-trifluoro-5-methyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1407449.png)

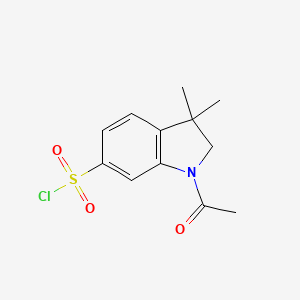
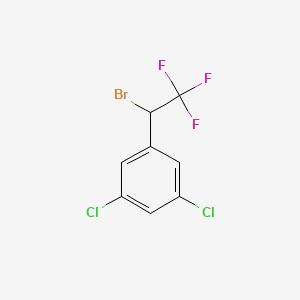
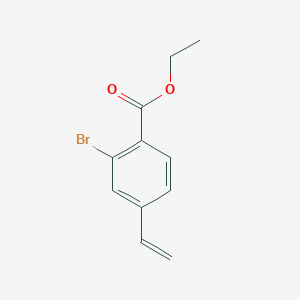
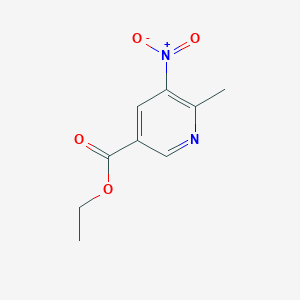
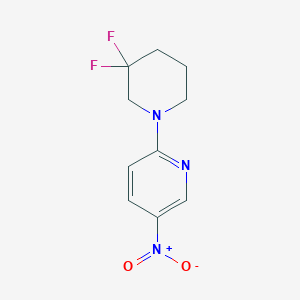
![1-[5-(4-Fluorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]-1,4-diazepane hydrochloride](/img/structure/B1407462.png)
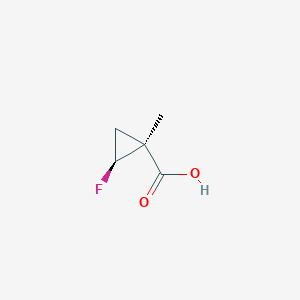
![2-(Methylthio)-6,6a,7,8,9,9a-hexahydro-5H-pyrimido[5,4-f]-pyrrolo[3,4-b][1,4]oxazepin-5-one bis(trifluoroacetate)](/img/structure/B1407464.png)
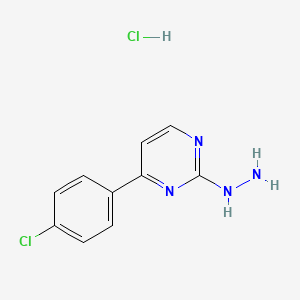
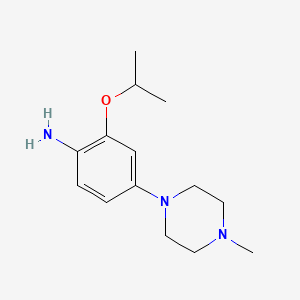
![(2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid hydrochloride](/img/structure/B1407470.png)
